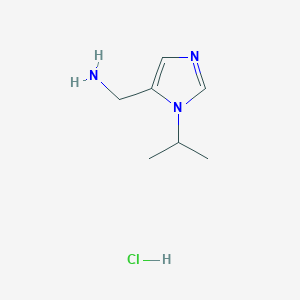

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride

Beschreibung

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride is a synthetic imidazole derivative characterized by an isopropyl substituent at the 1-position of the imidazole ring and a methanamine hydrochloride group at the 5-position. Imidazole-based compounds are widely studied due to their diverse pharmacological applications, including antimicrobial, antifungal, and receptor-modulating activities. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical formulations.

Eigenschaften

IUPAC Name |

(3-propan-2-ylimidazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)10-5-9-4-7(10)3-8;/h4-6H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNOYNLNAZEPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in coordination chemistry .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable in the production of specialty chemicals .

Wirkmechanismus

The mechanism of action of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

- 1-Isopropyl-1H-imidazol-2-ylmethylamine Dihydrochloride (Sigma-Aldrich, ):

This isomer differs in the substitution position of the methanamine group (2-yl vs. 5-yl). Positional isomers often exhibit distinct electronic and steric profiles, affecting binding affinity and metabolic stability. The 5-position in the target compound may offer better conjugation with aromatic systems in biological targets compared to the 2-yl isomer .

Heterocycle Variations

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (): Replacing the imidazole core with a thiazole ring introduces sulfur instead of nitrogen, altering electronic properties. The molecular weight (261.17 g/mol) is higher than the target compound’s estimated ~175.66 g/mol, which may impact pharmacokinetics .

- This could enhance binding to hydrophobic pockets in enzymes but reduce solubility .

Substituent Effects

- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride ():

The 3-methoxybenzyl group introduces aromaticity and electron-donating effects, contrasting with the aliphatic isopropyl group in the target compound. The benzyl substituent may improve membrane permeability but increase metabolic susceptibility via oxidation . - L-Histidine Monohydrochloride Monohydrate (): A naturally occurring imidazole derivative, L-histidine’s carboxylate and side-chain groups enable roles in enzyme catalysis and metal coordination. The target compound’s lack of a carboxylic acid group limits its chelation capacity but may enhance specificity for non-metalloenzyme targets .

Table 1: Key Structural and Physical Comparisons

| Compound | Core Structure | Substituent (Position) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (1-Isopropyl-1H-imidazol-5-yl)methanamine HCl | Imidazole | Isopropyl (1), Methanamine (5) | ~175.66 | High solubility (HCl salt), moderate lipophilicity |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Thiazole | 4-Chlorophenyl (2), Methanamine (4) | 261.17 | Lower basicity, higher molecular weight |

| [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl | Imidazole | 3-Methoxybenzyl (1), Methanamine (4) | 253.73 | Enhanced π-π interactions, metabolic instability |

| 1-Isopropyl-1H-imidazol-2-ylmethylamine Dihydrochloride | Imidazole | Isopropyl (1), Methanamine (2) | - | Potential steric hindrance at 2-position |

Biologische Aktivität

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride, a compound derived from imidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Name : (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride

- Molecular Formula : C₉H₁₃ClN₄

- CAS Number : 1779125-59-5

The imidazole ring is known for its role in various biological processes, including enzyme catalysis and receptor binding.

The biological activity of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It has been suggested that this compound can modulate the activity of neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Antimicrobial Properties

Research indicates that (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a variety of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been tested against several human tumor cell lines with promising results. The IC₅₀ values for various cancer cell lines are summarized in Table 1 below.

These findings suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Case Studies

A notable study explored the effects of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride on various cancer cell lines. The research highlighted the compound's ability to arrest cell proliferation at the G1 phase and trigger apoptosis via increased caspase 3/7 activity. This indicates a mechanism by which the compound can selectively target cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.